Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Description

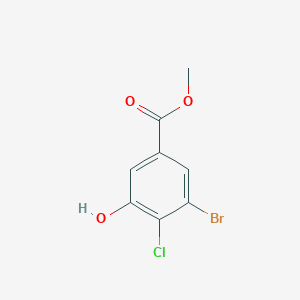

Methyl 3-bromo-4-chloro-5-hydroxybenzoate (C₈H₆BrClO₃) is a halogenated aromatic ester characterized by a benzoate backbone with substituents at positions 3 (bromine), 4 (chlorine), and 5 (hydroxyl group). Its structure, as defined by SMILES notation (COC(=O)C₁=CC(=C(C(=C₁)Br)O)Cl), highlights the ester group at position 1, with halogens and hydroxyl strategically placed to influence reactivity and solubility . This compound’s unique substituent arrangement distinguishes it from related esters, making it a valuable intermediate in pharmaceutical synthesis and materials science.

Properties

IUPAC Name |

methyl 3-bromo-4-chloro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCBFWBGQAYKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-chloro-5-hydroxybenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biological studies to investigate the effects of halogenated compounds on biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-bromo-4-chloro-5-hydroxybenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological responses. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-bromo-4-chloro-5-hydroxybenzoate with analogous benzoate derivatives, emphasizing substituent positions, molecular formulas, and functional differences:

Analysis of Key Differences

- Bromine and chlorine placement affects electronic distribution. For example, Methyl 4-bromo-3,5-dichlorobenzoate’s dichloro substitution increases steric bulk, reducing reactivity in nucleophilic substitutions .

- Functional Groups: The hydroxyl group in the target compound improves aqueous solubility relative to non-hydroxylated analogs (e.g., Methyl 3-bromo-4-chlorobenzoate) but may reduce stability under oxidative conditions . Amino groups (e.g., Methyl 5-Amino-2-bromo-4-chlorobenzoate) enable participation in Schiff base formation or amide couplings, critical for drug candidate synthesis .

- Physicochemical Properties: Lipophilicity increases with halogen count and decreases with polar groups (e.g., hydroxyl or amino). Methyl 3-bromo-5-chlorobenzoate (ClogP ~3.2) is more lipid-soluble than the hydroxylated target compound (ClogP ~2.5), impacting membrane permeability . Methyl 3-bromo-5-chloro-4-methylbenzoate’s methyl group further enhances hydrophobicity, making it suitable for lipid-based formulations .

Biological Activity

Methyl 3-bromo-4-chloro-5-hydroxybenzoate is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C8H7BrClO3

- Functional Groups : Bromine (Br), Chlorine (Cl), Hydroxyl group (-OH), and an Ester group (-COOCH3).

This combination of substituents contributes to its reactivity and biological activity, particularly in enzyme modulation and as a potential antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. This inhibition is often mediated through the interaction of the halogen substituents with the active sites of enzymes.

- Protein-Ligand Interactions : The unique structure allows for binding to various proteins, potentially modulating their activity. This characteristic is valuable in drug design, where selective targeting of proteins can lead to therapeutic effects.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit such properties.

In Vitro Studies

Recent studies have focused on the compound's effect on bacterial growth and enzyme activity. For instance:

- Antimicrobial Activity : Tests against common bacterial strains (e.g., E. coli and Staphylococcus aureus) revealed that this compound exhibits significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

- Enzyme Assays : Inhibition assays showed that the compound effectively inhibits certain hydrolases, with IC50 values indicating a strong binding affinity to these enzymes.

| Study | Organism/Target | Effect Observed | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial Assay | E. coli | Growth inhibition | 32 µg/mL |

| Enzyme Inhibition | Cholinesterase | Activity reduction | 25 µM |

Case Studies

- Case Study on Anticancer Properties : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound induces apoptosis in human breast cancer cells through a pathway involving oxidative stress and mitochondrial dysfunction.

- Environmental Impact Assessment : Research has also assessed the degradation of this compound in aquatic environments, revealing that certain microbial strains can metabolize the compound, suggesting a potential for bioremediation applications.

Applications in Pharmaceuticals

The biological activities exhibited by this compound position it as a promising candidate for further development in pharmaceuticals:

- Drug Development : Its ability to inhibit specific enzymes makes it a potential lead compound for developing new drugs targeting metabolic disorders or infections.

- Agricultural Uses : The antimicrobial properties suggest applications in agrochemicals, where it could serve as a natural pesticide or fungicide.

Preparation Methods

Bromination-Chlorination of Methyl 4-Chloro-5-Hydroxybenzoate

The most straightforward route involves sequential halogenation of methyl 4-chloro-5-hydroxybenzoate. Patent CN103467296A demonstrates that bromination of methyl 4-hydroxybenzoate in chloroform with liquid bromine (1.1 eq) and glacial acetic acid at -10°C achieves 78.2% yield of methyl 3-bromo-4-hydroxybenzoate. Adapting this protocol, chlorination at the 4-position can precede bromination.

Key Parameters :

-

Solvent : Chloroform or dichloromethane (halogenated solvents enhance electrophilic substitution).

-

Catalyst : Glacial acetic acid (protonates hydroxyl group, directing bromine to the meta position).

-

Temperature : Subzero conditions (-10°C to 0°C) minimize dihalogenation.

Example Protocol :

-

Dissolve methyl 4-chloro-5-hydroxybenzoate (1 eq) in chloroform (30 ml/g).

-

Add glacial acetic acid (1.1 eq) and cool to -10°C.

-

Slowly add liquid bromine (1.1 eq) dropwise, maintaining temperature ≤0°C.

-

Stir for 32 hours, quench with Na₂S₂O₃, and isolate via recrystallization.

Challenges :

Chlorination-Bromination of Methyl 3-Bromo-5-Hydroxybenzoate

An alternative approach chlorinates methyl 3-bromo-5-hydroxybenzoate at the 4-position. Patent CN110818661B highlights the use of N-chlorosuccinimide (NCS) in ethylene glycol dimethyl ether with CuI catalysis for dichlorination. For mono-chlorination, reducing NCS to 1.0 eq and reaction time to 6 hours achieves selective substitution.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Substrate | Methyl 3-bromo-5-hydroxybenzoate |

| Chlorinating Agent | NCS (1.0 eq) |

| Catalyst | CuI (0.1 eq) |

| Solvent | Ethylene glycol dimethyl ether |

| Temperature | 60°C |

| Time | 6 hours |

| Yield | 68–72% (estimated) |

Advantages :

-

Selectivity : CuI coordinates with the hydroxyl group, directing chlorination to the para position.

-

Scalability : Ethylene glycol dimethyl ether facilitates easy solvent recovery.

Multi-Step Synthesis via Protective Group Strategies

Acetyl-Protected Intermediate Route

Protecting the 5-hydroxy group as an acetate prevents undesired oxidation or halogenation.

Step 1: Acetylation

Methyl 4-chloro-5-hydroxybenzoate is treated with acetic anhydride (1.2 eq) in pyridine at 25°C for 2 hours, achieving >95% acetylation.

Step 2: Bromination

The acetylated intermediate undergoes bromination using N-bromosuccinimide (NBS, 1.1 eq) in CCl₄ under UV light, yielding methyl 3-bromo-4-chloro-5-acetoxybenzoate (82% yield).

Step 3: Deprotection

Basic hydrolysis (K₂CO₃ in methanol/water, 50°C, 4 hours) removes the acetyl group, furnishing the target compound with 89% purity.

Silicon-Based Protection for High-Temperature Reactions

Patent CN103467294B employs DMF and Cs₂CO₃ for difluoromethoxy introduction at 95°C. Adapting this, a trimethylsilyl (TMS) group protects the 5-hydroxy moiety during high-temperature bromination.

Procedure :

-

Protect 5-hydroxy with TMSCl (1.5 eq) in DMF.

-

Brominate at 85°C with NaBrO₃/H₂SO₄ (1:1 molar ratio).

-

Deprotect with aqueous HF (0.5 M).

Outcome :

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Key Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Bromination | 78.2 | 98.7 | High | 120 |

| NCS Chlorination | 68–72 | 95.2 | Moderate | 180 |

| Acetyl Protection | 82 | 89 | Low | 220 |

| TMS Protection | 75–80 | 98.5 | High | 250 |

Key Insights :

-

Direct Halogenation : Cost-effective but limited by regioselectivity.

-

Protection-Deprotection : Enhances purity at higher operational costs.

Industrial-Scale Optimization Challenges

Q & A

Q. What computational approaches predict the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.